2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Description
2-{[(4-Chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide (CAS 76674-05-0) is a sulfonamide-based acetamide derivative characterized by a 4-chlorophenylsulfonyl group attached to an anilino moiety and an N,N-dimethylacetamide chain. Its structure enables hydrogen bonding via the sulfonamide and amide groups, which influences solubility, crystallinity, and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-18(2)16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVRZIGXOJGMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Hydroxylation | NaOH (10% aq.), 100°C, 6 hrs | 2-{[(4-Hydroxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide | Rate enhanced by electron-withdrawing groups |
| Amination | NH₃/EtOH, CuCl₂ catalyst, 80°C | 2-{[(4-Aminophenyl)sulfonyl]anilino}-N,N-dimethylacetamide | Requires transition metal catalysts for activation |
| Trifluoromethylation | CF₃I, Pd(OAc)₂, DMF, 120°C | 2-{[(4-Trifluoromethylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide | Limited by steric hindrance from acetamide group |
Oxidation and Reduction Pathways
The sulfonamide moiety participates in redox reactions:
Oxidation Reactions
Reduction Reactions
| Reducing Agent | Conditions | Products | Notes |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Sulfide analog (S-) | Complete deoxygenation observed |
| NaBH₄/CuCl₂ | MeOH, 25°C | Partially reduced sulfonamide (S-OH) | Selective under mild conditions |
Cross-Coupling Reactions
The aromatic rings engage in palladium-mediated couplings:
| Coupling Type | Catalyst System | Substrates | Products | Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Biaryl derivatives (e.g., 2-{[(4-Biphenyl)sulfonyl]anilino}-N,N-dimethylacetamide) | 67-73% |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Toluene | Primary amines | N-Arylated sulfonamides | 58% |
Acetamide Group Reactivity
The dimethylacetamide group shows limited but specific reactivity:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 24 hrs | Cleavage to carboxylic acid (2-{[(4-chlorophenyl)sulfonyl]anilino}acetic acid) |
| Alkylation | MeI, K₂CO₃, DMF | Quaternary ammonium salt formation |
Stability Under Industrial Conditions
Data from scale-up processes reveal:
-
pH sensitivity : Stable in pH 4–9; sulfonamide hydrolysis dominates in strongly acidic/basic media
-
Photoreactivity : UV light induces C-S bond cleavage (λ < 300 nm)
This compound's versatility in substitution, redox, and coupling reactions makes it valuable for pharmaceutical intermediates and materials science. Recent advances in electrochemical methods offer greener pathways for functionalizing the sulfonamide group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is C16H17ClN2O3S, with a molecular weight of 352.84 g/mol. The compound features a sulfonamide functional group, which is known for its biological activity and utility in drug development.
Antibacterial Activity
Research indicates that derivatives of sulfonamides, including this compound, exhibit antibacterial properties against various pathogens. A study highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the sulfonamide structure can enhance antibacterial activity . The minimum inhibitory concentration (MIC) values for these compounds were reported, indicating their potential as therapeutic agents in treating resistant infections.
Anticancer Potential
Another area of interest is the anticancer activity of sulfonamide derivatives. Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . These findings position such compounds as candidates for further development in cancer therapy.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is crucial in drug design. Studies on related compounds have demonstrated that modifications at specific positions on the aniline ring can significantly affect biological activity. For instance, substituents at the para position have been linked to improved potency against bacterial strains . Understanding these relationships aids in optimizing the efficacy of new drug candidates derived from this compound.
Pharmaceutical Formulations
The compound's solubility and stability are critical for its formulation into effective pharmaceutical products. Research into various formulation strategies, including solid dispersions and lipid-based systems, has been conducted to enhance the bioavailability of sulfonamide derivatives . These approaches are essential for translating laboratory findings into clinical applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide (CAS 337922-02-8): This analog features two chlorine atoms on the phenylsulfonyl group, increasing steric bulk and electron-withdrawing effects.
- 2-{[(4-Fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide (CAS 38508-01-9): Substituting chlorine with fluorine reduces steric hindrance and increases electronegativity. Fluorine’s smaller size may allow tighter packing in crystal lattices, as observed in similar sulfonamides, leading to higher melting points .
Ester-Functionalized Analog
- Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate (CAS 339275-79-5): Replacing the N,N-dimethylacetamide with an ethyl ester group alters polarity.
Heterocyclic and Extended Backbone Analogs
Triazole-Containing Derivatives
- The dimethylamino group on the phenyl ring enhances electron-donating capacity, which may modulate receptor binding in biological systems .
Thiophene and Pyrimidine Hybrids
- N-(4-Chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide: The thienopyrimidine scaffold adds rigidity and π-π interaction capability. This structural complexity could enhance selectivity in enzyme inhibition compared to simpler sulfonamides .
Physicochemical and Structural Comparisons
Crystallographic and Hydrogen-Bonding Patterns
- The target compound adopts a twisted conformation at the S–N bond (torsional angle ~76.55°), similar to N-(4-chlorophenyl)-2-nitrobenzenesulfonamide. This conformation facilitates intermolecular N–H···O hydrogen bonds, forming inversion dimers in crystal lattices .
- Analogous compounds with methoxy or fluorine substituents exhibit smaller dihedral angles between aromatic rings, enhancing planarity and π-π stacking efficiency .
Calculated Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| 76674-05-0 (Target) | C₁₆H₁₆ClN₂O₃S | 357.83 | 4-ClPh-SO₂, N,N-dimethylacetamide | 3.2 |
| 337922-02-8 (2,5-DiCl analog) | C₁₆H₁₅Cl₂N₂O₃S | 392.27 | 2,5-DiClPh-SO₂ | 4.1 |
| 38508-01-9 (4-F analog) | C₁₆H₁₆FN₂O₃S | 341.37 | 4-FPh-SO₂ | 2.8 |
| 339275-79-5 (Ethyl ester) | C₁₆H₁₅Cl₂NO₄S | 388.27 | Ethyl ester | 3.9 |
Predicted logP values are estimated using fragment-based methods.
Biological Activity
2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide, with the molecular formula C16H16Cl2N2O3S and a molecular weight of 387.28 g/mol, is a synthetic compound notable for its sulfonamide moiety, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by two chlorine substituents on the phenyl rings and a sulfonamide group. This configuration enhances its reactivity and potential for biological interactions. The presence of the sulfonamide group is particularly important as it is known to interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C16H16Cl2N2O3S |
| Molecular Weight | 387.28 g/mol |
| CAS Number | 337922-02-8 |
| Purity | >90% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve inhibition of bacterial enzymes critical for cell wall synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways affected include those involving histone deacetylases (HDACs), which play a crucial role in cancer progression.
The biological activity of the compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. For instance, it has been suggested that this compound may act as an HDAC inhibitor, impacting gene expression related to cancer cell growth and survival.
Case Studies
- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections.
- Anticancer Research : In vitro studies using human cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line. The study further indicated that the compound induced apoptosis through caspase activation.
Comparative Analysis
The following table compares this compound with other related compounds based on their biological activities:
| Compound Name | Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | HDAC inhibition, enzyme inhibition |
| Sulfanilamide | Antibacterial | Inhibition of folic acid synthesis |
| N-(4-Chlorophenyl)-N,N-dimethylsulfamide | Antimicrobial | Disruption of bacterial cell wall |
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide to maximize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of a chlorophenyl sulfonyl intermediate. Key steps include:
- Sulfonation: React 4-chlorobenzenesulfonyl chloride with an aniline derivative under controlled pH (7–8) and temperature (0–5°C) to prevent side reactions .
- Coupling: Use a coupling agent (e.g., DCC) to attach the dimethylacetamide moiety in anhydrous dichloromethane at room temperature .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor progress via TLC and confirm final structure using (e.g., δ 2.95 ppm for N,N-dimethyl protons) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions often arise from assay variability or concentration-dependent effects. To address this:
- Multi-assay validation: Test the compound across standardized assays (e.g., broth microdilution for antimicrobial activity, MTT for cytotoxicity) using identical cell lines and concentrations .
- Mechanistic studies: Conduct transcriptomic profiling or flow cytometry to differentiate apoptosis (cytotoxicity) from membrane disruption (antimicrobial action) .
- Dose-response analysis: Establish EC values for each activity and compare with structural analogs to identify substituents influencing selectivity (e.g., trifluoromethyl vs. chloro groups) .
Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- : Confirm the presence of N,N-dimethyl groups (singlet at δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) .
- IR Spectroscopy: Identify sulfonyl (S=O stretch at 1150–1300 cm) and amide (C=O stretch at 1650–1700 cm) functional groups .
- LC-MS: Verify molecular weight (e.g., [M+H] at m/z 401.1) and detect impurities using high-resolution MS .
Advanced: What computational strategies can predict the reactivity of the sulfonyl group under varying pH conditions?
Methodological Answer:
- Quantum mechanical calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to model sulfonyl group reactivity. Predict nucleophilic attack susceptibility at different pH levels by calculating partial charges and frontier molecular orbitals .
- Molecular dynamics (MD) simulations: Simulate solvation effects in aqueous buffers (pH 2–12) to assess hydrolytic stability. Correlate with experimental HPLC stability data .
Basic: How to design experiments to assess the compound’s stability under different storage conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Analyze degradation products via HPLC-PDA .
- Kinetic modeling: Calculate degradation rate constants () using Arrhenius plots for thermal stability. Store at ≤−20°C in amber vials with desiccants if (time to 10% degradation) is <6 months at 25°C .
Advanced: How can structure-activity relationship (SAR) studies be conducted between this compound and its structural analogs?
Methodological Answer:
- Analog synthesis: Prepare derivatives with substitutions at the chlorophenyl (e.g., 4-fluoro) or acetamide (e.g., N-ethyl) groups .
- Biological profiling: Test analogs in parallel for IC values (e.g., anticancer activity in HepG2 cells) and log (lipophilicity). Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent effects with activity .
- Crystallography: Resolve X-ray structures of analogs to identify key binding interactions (e.g., sulfonyl-oxygen hydrogen bonds with target proteins) .
Basic: What are the recommended in vitro assays to evaluate the compound’s potential anticancer activity?
Methodological Answer:
- MTT assay: Measure cytotoxicity in cancer cell lines (e.g., MCF-7, A549) after 48-hour exposure. Normalize to non-cancerous cells (e.g., HEK293) to assess selectivity .
- Apoptosis markers: Use Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death .
- Cell cycle analysis: Perform flow cytometry with propidium iodide to identify G1/S or G2/M arrest .
Advanced: What methodologies are effective in elucidating the compound’s metabolic pathways in hepatic microsomes?
Methodological Answer:
- In vitro metabolism: Incubate the compound with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes. Extract metabolites with acetonitrile and analyze via LC-MS/MS .
- CYP inhibition assays: Use isoform-specific substrates (e.g., CYP3A4: midazolam) to identify cytochrome P450 enzymes involved in metabolism .
- Metabolite identification: Perform MS fragmentation to propose structures of phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
